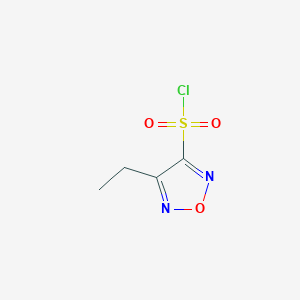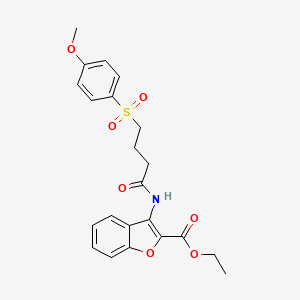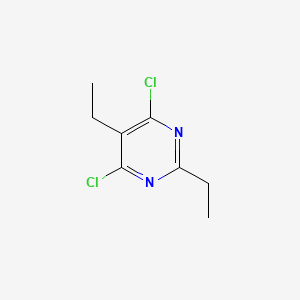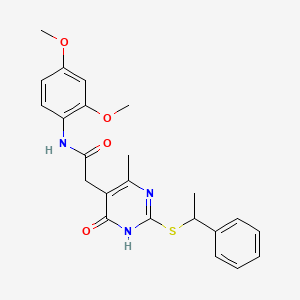
4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride is an organic compound with the molecular formula C4H5ClN2O3S. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride typically involves the reaction of 4-ethyl-1,2,5-oxadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
4-ethyl-1,2,5-oxadiazole+chlorosulfonic acid→4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
化学反应分析
Types of Reactions
4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.
科学研究应用
4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modification of their function .
相似化合物的比较
4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole Derivatives: These compounds have different substitution patterns and may exhibit distinct chemical and biological properties.
1,3,4-Oxadiazole Derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
1,2,3-Oxadiazole Derivatives: Less common but still of interest for their unique chemical reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
属性
IUPAC Name |
4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O3S/c1-2-3-4(7-10-6-3)11(5,8)9/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOBGYPMUVIYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NON=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)
![N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2708790.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)

![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2708795.png)
![2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid](/img/structure/B2708797.png)
![N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708798.png)
![2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol](/img/structure/B2708799.png)

![2,2-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide](/img/structure/B2708802.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2708804.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2708810.png)
